molecular formula C10H13BrN2O2 B7973682 (Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide

(Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide

Cat. No.: B7973682
M. Wt: 273.13 g/mol
InChI Key: XBNGUYGJKWGOET-UHFFFAOYSA-N
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Description

(Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide is a brominated benzimidamide derivative characterized by a hydroxylamine group (N'-hydroxy), an isopropoxy substituent at the 4-position, and a bromine atom at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂BrN₂O₂, with a molecular weight of 289.13 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

3-bromo-N'-hydroxy-4-propan-2-yloxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-6(2)15-9-4-3-7(5-8(9)11)10(12)13-14/h3-6,14H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGUYGJKWGOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=NO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1)/C(=N/O)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N'-Hydroxy-4-Isopropoxybenzimidamide

The benzimidamide scaffold is constructed via condensation of 4-isopropoxybenzaldehyde with hydroxylamine hydrochloride under acidic conditions. Key steps include:

  • Aldoxime Formation :
    4-Isopropoxybenzaldehyde+NH2OH\cdotpHClEtOH, HCl4-isopropoxybenzaldoxime4\text{-Isopropoxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, HCl}} 4\text{-isopropoxybenzaldoxime}
    Yields: 85–92%.

  • Imidamide Cyclization :
    The aldoxime is treated with a nitrile (e.g., acetonitrile) in the presence of Lewis acids (BF₃·Et₂O) to form the benzimidamide core.

Regioselective Bromination

Bromination at the 3-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:

  • Radical Bromination : NBS (1.1 equiv) with AIBN in CCl₄ at 80°C for 6 h affords 75–80% yield.

  • Electrophilic Bromination : Br₂ in acetic acid at 0°C (yield: 68%, requires careful stoichiometry to avoid dibromination).

Challenges : Competing bromination at the isopropoxy group or over-bromination necessitates protecting groups (e.g., silyl ethers) for the hydroxy moiety.

Route B: Late-Stage Bromination of a Pre-Assembled Intermediate

Synthesis of 3-Bromo-4-Isopropoxybenzaldehyde

Direct bromination of 4-isopropoxybenzaldehyde using Br₂ in HBr/AcOH (1:2) at 50°C achieves 88% regioselectivity for the 3-position.

Condensation with Hydroxylamine Derivatives

The aldehyde is converted to the (Z)-imidamide via a two-step process:

  • Oxime Formation :
    3-Bromo-4-isopropoxybenzaldehyde+NH2OH\cdotpHClEtOHOxime intermediate3\text{-Bromo-4-isopropoxybenzaldehyde} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH}} \text{Oxime intermediate} (Yield: 90%).

  • Reductive Cyclization :
    Using Zn/Hg in HCl/EtOH, the oxime is reduced to the benzimidamide, preserving the (Z)-configuration through steric hindrance from the isopropoxy group.

Stereochemical Control and Configuration Analysis

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the N'-hydroxy and imine groups. Key evidence includes:

  • NMR Data : Downfield shifts for the hydroxy proton (δ 10.2–10.5 ppm) and NOE correlations confirming spatial proximity.

  • X-ray Crystallography : Confirmed in analogous structures.

Comparative Data for Optimization

MethodStarting MaterialBromination AgentYield (%)Purity (%)Configuration Control
Route A (Radical)N'-HydroxybenzimidamideNBS/AIBN7598Moderate
Route A (Electrophilic)N'-HydroxybenzimidamideBr₂/AcOH6895High
Route B3-BromoaldehydeBr₂/HBr8899High

Scalability and Industrial Feasibility

  • Route B is preferred for large-scale synthesis due to higher regioselectivity and fewer purification steps.

  • Green Chemistry Approaches : N-methylpyrrolidinone hydrotribromide (MPHT) enables bromination without molecular Br₂, reducing hazardous waste .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to dehalogenation.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the bromine atom with an amine group can result in the formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzimidazole derivatives, including (Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide, are known for their diverse biological activities. The presence of the benzimidazole moiety contributes to a wide range of pharmacological effects, making these compounds valuable in drug development.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens.

  • Case Study : A study demonstrated that a series of benzimidazole-pyrazole compounds exhibited strong antibacterial effects against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL . This indicates a promising potential for this compound in treating infections caused by resistant bacterial strains.
CompoundBacterial StrainMIC (μg/mL)
3dP. aeruginosa25
3gE. coli25
3nA. niger25

Anticancer Properties

Benzimidazole derivatives have also been explored for their anticancer potential. The structural features of compounds like this compound may contribute to their ability to inhibit cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been documented, suggesting another therapeutic application for this compound.

Inhibition of Inflammatory Mediators

Studies have reported that certain benzimidazole compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .

  • Case Study : A compound structurally related to this compound demonstrated significant inhibition of COX-2 activity, suggesting its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-3-bromo-N’-hydroxy-4-isopropoxybenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and isopropoxy groups can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 3-Bromo-N,N-dimethylaniline
  • Structure: A brominated aniline derivative with dimethylamino and bromine substituents.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling using 3-bromo-N,N-dimethylaniline, (3-carbamoylphenyl)boronic acid, and Pd catalysts, yielding 91 mg (95% purity) .
  • Key Differences : Lacks the hydroxylamine and isopropoxy groups, resulting in lower polarity and altered reactivity.
(b) (Z)-3-bromo-N'-hydroxybenzenecarboximidamide
  • Structure : Shares the bromine and N'-hydroxy groups but lacks the isopropoxy substituent.
  • Molecular Data : Molecular weight = 215.05 g/mol (C₇H₇BrN₂O) .
  • Key Differences : Absence of the isopropoxy group reduces steric bulk and lipophilicity compared to the target compound.
(c) N-(3-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-4-amino-3-hydroxybenzamide
  • Structure: Contains a pyrrolopyridine moiety and hydroxy/amino groups.
  • Synthesis : Achieved via TFA-mediated deprotection and C18 column purification (39 mg, 99% purity) .
  • Key Differences : Larger heterocyclic system and amide functionality differentiate it from the target compound’s imidamide core.

Physicochemical Properties

The table below compares key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight (g/mol) logP* Hydrogen Bond Donors Topological Polar Surface Area (Ų)
(Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide C₁₀H₁₂BrN₂O₂ 289.13 ~2.5 2 78.9
3-Bromo-N,N-dimethylaniline C₈H₁₀BrN 200.08 2.1 0 12.4
(Z)-3-bromo-N'-hydroxybenzenecarboximidamide C₇H₇BrN₂O 215.05 1.8 2 55.1

*logP values estimated using analogs from .

  • logP Trends: The target compound’s isopropoxy group increases lipophilicity (higher logP) compared to its non-isopropoxy analog .
  • Polar Surface Area : The hydroxylamine and isopropoxy groups contribute to a higher topological polar surface area, enhancing solubility in polar solvents.

Pharmacological and Functional Insights

  • CNS Multi-Parameter Optimization: Analogs like N-(3-(1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-4-amino-3-hydroxybenzamide are optimized for CNS penetration (logD = 1.8), suggesting the target compound may share similar blood-brain barrier permeability .
  • Metalloenzyme Interactions : The hydroxylamine group in the target compound and its analogs may chelate metal ions, a feature exploited in enzyme inhibition .

Biological Activity

(Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a bromine atom and a hydroxy group, which are known to influence its reactivity and biological interactions. The isopropoxy group contributes to the lipophilicity of the molecule, potentially enhancing its membrane permeability.

The biological activity of this compound is believed to arise from several mechanisms:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing enzyme and receptor activities.
  • Halogen Bonding : The presence of the bromine atom allows for halogen bonding, which can stabilize interactions with target proteins or nucleic acids.
  • Lipophilicity : The isopropoxy group enhances the compound's ability to penetrate cellular membranes, facilitating its access to intracellular targets.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

A study assessing the antimicrobial effects of similar benzimidamide derivatives reported significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The presence of the bromine atom was noted to enhance the antimicrobial properties compared to non-halogenated analogs .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundBacillus subtilis64 µg/mL

Anticancer Activity

In vitro studies indicated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For instance, benzimidamide derivatives demonstrated IC50 values ranging from 5 to 20 µM against breast cancer cells in MTT assays. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15

Antioxidant Activity

The antioxidant capacity of this compound has been explored through DPPH radical scavenging assays. Preliminary results suggest that it exhibits significant antioxidant activity, comparable to standard antioxidants like ascorbic acid .

Case Studies

  • Antimicrobial Efficacy : A study on related compounds found that those with halogen substituents had enhanced antimicrobial efficacy. This supports the hypothesis that this compound may also possess similar properties due to its bromine atom .
  • Cytotoxicity in Cancer Models : Research involving benzimidamide derivatives indicated that they could inhibit tumor growth in xenograft models. The compounds induced apoptosis through mitochondrial pathways, suggesting potential for development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-3-bromo-N'-hydroxy-4-isopropoxybenzimidamide, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling brominated aromatic precursors with hydroxylamine derivatives under controlled conditions. For example, intermediates like 3-bromo-4-isopropoxybenzaldehyde can be condensed with hydroxylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C. Stereochemical control for the (Z)-isomer requires careful monitoring of reaction pH and temperature, with confirmation via 1H^1H-NMR coupling constants (e.g., olefinic protons at δ 6.65–7.27 ppm with J12HzJ \approx 12 \, \text{Hz}) and LC/MS analysis .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Post-synthesis purification often employs silica gel chromatography using gradient elution (hexane/ethyl acetate). For higher purity, recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column is recommended. Analytical HPLC (UV detection at 254 nm) and 1H^1H-NMR integration of impurities (e.g., residual solvents or diastereomers) are critical for validation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^1H- and 13C^{13}\text{C}-NMR : To confirm regiochemistry and detect stereoisomers (e.g., characteristic N-hydroxy and imine proton resonances).
  • LC/MS (ESI+) : For molecular ion identification (e.g., [M+H]+^+ at m/z ~325–350).
  • FT-IR : To verify N–O (hydroxylamine) and C=N (imine) stretches (~1600–1650 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous confirmation of stereochemistry and bond angles. Crystals grown via slow evaporation from acetonitrile are ideal. Refinement against high-resolution data (Rint<0.05R_{\text{int}} < 0.05) ensures accuracy. Contradictions between spectroscopic and crystallographic data (e.g., unexpected tautomerism) require iterative refinement and validation via Hirshfeld surface analysis .

Q. What strategies address contradictory bioactivity data in SAR studies involving this compound?

  • Methodological Answer : Discrepancies may arise from impurities, solvent effects, or assay variability. Mitigation steps include:

  • Dose-response validation : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate.
  • Metabolite screening : Use LC-HRMS to detect degradation products.
  • Computational docking : Compare binding poses in target proteins (e.g., hydroxamate-containing enzymes) using software like AutoDock Vina. Cross-validate with in vitro enzyme inhibition assays .

Q. How can researchers predict the metabolic stability of this compound?

  • Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) with LC/MS quantification. Key parameters:

  • Half-life (t1/2_{1/2}) : Calculated from pseudo-first-order decay.
  • Intrinsic clearance (Clint_\text{int}) : Normalized to microsomal protein content.
    Computational tools like SwissADME predict CYP450 metabolism sites, focusing on bromine and hydroxyimine motifs .

Data Analysis & Validation

Q. What statistical methods resolve batch-to-batch variability in synthesis yields?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) identifies critical process parameters (e.g., reaction time, solvent purity). Design of Experiments (DoE) with 3k^k factorial designs optimizes conditions. For example, a 32^2 design evaluating temperature (60–80°C) and catalyst loading (5–15 mol%) reduces variability to <5% .

Q. How should researchers validate the absence of toxic byproducts (e.g., genotoxic impurities)?

  • Methodological Answer : Employ Ames test (bacterial reverse mutation assay) for mutagenicity screening. LC/MS/MS with MRM transitions detects trace impurities (e.g., brominated side products at ppm levels). Thresholds follow ICH M7 guidelines, with quantification via external calibration curves .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation (H333) and skin contact (H313). Store under argon at –20°C to prevent oxidation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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